

Check Availability & Pricing

# **Application Notes and Protocols for A-005 in Neuroinflammatory Disease Research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HZ-A-005  |           |
| Cat. No.:            | B15073631 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the publicly available information on A-005, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2), and its potential application in the research of neuroinflammatory and neurodegenerative diseases, with a primary focus on Multiple Sclerosis (MS).

#### **Introduction to A-005**

A-005 is a first-in-class, central nervous system (CNS) penetrant, allosteric inhibitor of TYK2.[1] [2] Developed by Alumis Inc., it is an oral therapy designed for maximal TYK2 inhibition to address inflammation within the CNS and the periphery.[1][3] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in mediating signaling pathways of key proinflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type 1 Interferon (IFN- $\alpha$ ).[2] By inhibiting TYK2, A-005 aims to block these pro-inflammatory signals that are implicated in the pathology of various immune-mediated diseases, including neuroinflammatory conditions like MS.[1][2]

### **Quantitative Data Summary**

Preclinical and Phase 1 clinical trial data for A-005 have been reported, demonstrating its potential as a therapeutic agent.

## Methodological & Application

Check Availability & Pricing

| Parameter                          | Description                                                                                                                              | Key Findings                                                                                                                                                                                                                                                        | Source    |
|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical Efficacy               | Evaluation in an experimental autoimmune encephalomyelitis (EAE) model, a preclinical model for neuroinflammation.                       | A-005 significantly reduced clinical scores when administered prophylactically or therapeutically.                                                                                                                                                                  |           |
| Blood-Brain Barrier<br>Penetration | Assessment of the ability of A-005 to cross the blood-brain barrier.                                                                     | Demonstrated a blood-to-brain ratio of approximately 1:1 in preclinical studies. Phase 1 data confirmed CNS penetration in humans with significant and prolonged exposure in the cerebrospinal fluid (CSF).[3]                                                      | [3]       |
| Phase 1 Clinical Trial             | A study in 135 healthy participants to evaluate safety, tolerability, and pharmacokinetics (PK) of single- and multiple-ascending doses. | A-005 was well tolerated with no serious adverse events reported.[1][3] It achieved maximal TYK2 inhibition across a broad dose range. [2] CSF levels were comparable to or exceeded free drug exposure in plasma and exceeded IC90 levels in cell-based assays.[3] | [1][2][3] |



## **Signaling Pathway of A-005 Action**

A-005 exerts its effect by inhibiting the TYK2 signaling pathway. This pathway is a critical component of the JAK-STAT signaling cascade, which is activated by various cytokines.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A-005 | Alumis Inc. [alumis.com]
- 2. Alumis Presents Additional Phase 1 Data at ACTRIMS Forum 2025 Supporting Potential of A-005 as First-in-Class CNS Penetrant TYK2 Inhibitor for Treatment of Neuroinflammatory and Neurodegenerative Diseases BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Application Notes and Protocols for A-005 in Neuroinflammatory Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073631#application-of-hz-a-005-in-specific-disease-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com